Locustapyrokinin

Descripción general

Descripción

Locustapyrokinin is a myotropic peptide isolated from the brain-corpora cardiaca-corpora allata-subesophageal ganglion complexes of the locust species Locusta migratoria . This neuropeptide stimulates the motility of the cockroach hindgut and has a primary structure consisting of sixteen amino acid residues: pGlu-Asp-Ser-Gly-Asp-Gly-Trp-Pro-Gln-Gln-Pro-Phe-Val-Pro-Arg-Leu-NH2 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Locustapyrokinin can be synthesized using solid-phase peptide synthesis (SPPS), a common method for peptide production. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure high efficiency and yield. The purification of the synthesized peptide is achieved through high-performance liquid chromatography (HPLC), ensuring the final product’s purity and consistency .

Análisis De Reacciones Químicas

Types of Reactions: Locustapyrokinin undergoes various chemical reactions, including:

Oxidation: The tryptophan residue in this compound can be oxidized to form oxindole derivatives.

Reduction: Disulfide bonds, if present, can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.

Major Products Formed:

Oxidation: Oxindole derivatives.

Reduction: Free thiol groups.

Substitution: Modified peptides with altered amino acid sequences.

Aplicaciones Científicas De Investigación

Biological Functions of Locustapyrokinin

This compound has been shown to exert various biological effects:

- Myotropic Activity : LPK is known for its myotropic effects, influencing muscle contractions in insects. It has been isolated and characterized for its ability to induce contraction in the hindgut of locusts and other insects, making it a valuable model for studying muscle physiology .

- Pheromone Production : Research indicates that LPK stimulates pheromone production in certain moth species, such as Helicoverpa zea. Studies have demonstrated that LPK can induce greater pheromone release compared to other neuropeptides, suggesting its critical role in insect communication and mating behavior .

- Neuroendocrine Regulation : LPK acts as a signaling molecule within the neuroendocrine system of insects, influencing various physiological processes including growth, reproduction, and metabolism. Its interactions with G-protein coupled receptors highlight its potential as a target for disrupting insect hormonal pathways .

Therapeutic Potential

The unique properties of this compound present several avenues for therapeutic applications:

- Insect Pest Management : Given its role in regulating physiological processes in pests, LPK analogs could be developed as biopesticides. By manipulating LPK signaling pathways, it may be possible to disrupt critical behaviors such as feeding and reproduction in pest species .

- Model for Human Health Research : The structural similarities between insect neuropeptides and vertebrate hormones suggest that studies on LPK can provide insights into human health. Research on LPK may help elucidate mechanisms of action for similar peptides involved in human physiology, such as those regulating gastrointestinal motility and stress responses .

Case Study 1: Myotropic Effects of this compound

A study focused on the isolation and characterization of LPK demonstrated its potent myotropic effects on the hindgut of locusts. Using high-performance liquid chromatography (HPLC), researchers identified several active fractions that exhibited significant muscle contraction. This study underscored the importance of LPK in understanding muscle physiology and potential applications in developing treatments for gastrointestinal disorders .

Case Study 2: Pheromonotropic Activity

Research conducted on the pheromonotropic activity of locustamyotropin-II (a related peptide) revealed that it significantly enhances pheromone production in Helicoverpa zea. The study involved dose-response experiments that highlighted how variations in the peptide sequence influenced its efficacy. These findings suggest potential applications in pest control strategies by manipulating pheromone signaling pathways to disrupt mating behaviors .

Comparative Analysis of Neuropeptides

The following table summarizes key characteristics and applications of various neuropeptides related to this compound:

| Neuropeptide | Source | Key Function | Application Potential |

|---|---|---|---|

| This compound | Locusta migratoria | Myotropic effects, pheromone production | Pest management, gastrointestinal research |

| Locustamyotropin-II | Locusta migratoria | Pheromonotropic activity | Disruption of mating behaviors |

| Tachykinins | Various vertebrates | Gastrointestinal regulation | Treatment for digestive disorders |

Mecanismo De Acción

Locustapyrokinin exerts its effects by binding to specific receptors on the target cells, leading to the activation of intracellular signaling pathways. The peptide’s carboxy-terminal sequence, Phe-X-Pro-Arg-Leu-NH2, is crucial for its biological activity. This sequence interacts with G-protein-coupled receptors (GPCRs) on the target cells, triggering a cascade of events that result in increased gut motility .

Comparación Con Compuestos Similares

Leucopyrokinin: Isolated from the cockroach hindgut, shares a similar carboxy-terminal sequence but differs in the amino-terminal sequence.

Locustapyrokinin II: Another member of the FXPRL-amide peptide family, isolated from Locusta migratoria, with a slightly different amino acid sequence.

Uniqueness: this compound’s unique amino acid sequence and its specific biological activity on the locust gut distinguish it from other similar peptides. Its ability to stimulate gut motility makes it a valuable tool for studying insect physiology and developing bioactive compounds for pest control .

Actividad Biológica

Introduction

Locustapyrokinin (Lom-PK) is a neuropeptide derived from the locust Locusta migratoria. It plays a significant role in regulating various physiological processes, particularly in the context of muscle contraction and gut motility. This article provides an in-depth examination of the biological activity of Lom-PK, including its structure, mechanisms of action, and implications in insect physiology.

Structure and Composition

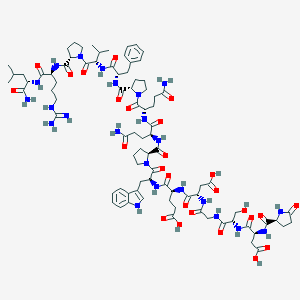

Lom-PK is characterized by its unique amino acid sequence, specifically a blocked 16-residue peptide:

This structure is crucial for its biological activity, particularly its C-terminal sequence which is shared with other myotropic peptides such as leucopyrokinin (Lem-PK) .

Comparison of Peptide Structures

| Peptide Name | Sequence | Length | Common Features |

|---|---|---|---|

| This compound | pGlu-Asp-Ser-Gly-Asp-Gly-Trp-Pro-Gln-Gln-Pro-Phe-Val-Pro-Arg-Leu-NH₂ | 16 | Phe-X-Pro-Arg-Leu-NH₂ |

| Leucopyrokinin | pGlu-Asp-Ser-Gly-Asp-Gly-Trp-Pro-Gln-Gln-Pro-Phe-Val-Pro-Arg-Leu-NH₂ | 16 | Phe-X-Pro-Arg-Leu-NH₂ |

| Locustamyotropin II | pGlu-Ser-Val-Pro-Thr-Phe-Thr-Pro-Arg-Leu-NH₂ | 10 | Phe-X-Pro-Arg-Leu-NH₂ |

Myotropic Effects

Lom-PK exhibits significant myotropic activity, primarily stimulating gut motility in insects. Research has shown that Lom-PK enhances the contractions of the hindgut in cockroaches (Leucophaea maderae), indicating its role in digestive processes .

The myotropic effects are mediated through specific receptors in the gut, leading to increased motility. The biological activity was confirmed through high-performance liquid chromatography (HPLC) purification techniques, where the myotropic effect was monitored by observing contractions in isolated hindgut preparations .

Pheromonotropic Activity

In addition to its myotropic effects, Lom-PK has been implicated in pheromone production. Studies indicate that it can stimulate pheromone release more effectively than other neuropeptides, suggesting a dual role in both locomotion and chemical communication .

Study on Myotropic Activity

A detailed study investigated the myotropic effects of Lom-PK by isolating it from locust brain extracts. The researchers observed dose-dependent responses in hindgut contractions, establishing a clear relationship between Lom-PK concentration and biological activity .

Comparative Analysis of Neuropeptides

Another study compared Lom-PK with other neuropeptides like ACP (Adipokinetic Hormone Peptide) and AKH (Adipokinetic Hormone). It was found that while all these peptides influence muscle activity, Lom-PK's unique structure allows it to exert specific effects on gut motility and pheromone production .

Implications in Insect Physiology

The biological activities of Lom-PK highlight its importance in insect physiology. By regulating gut motility and pheromone production, it plays a crucial role in feeding behavior and reproductive strategies. Understanding these mechanisms can provide insights into insect behavior and potential pest control strategies.

Propiedades

IUPAC Name |

(4S)-5-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-3-carboxy-2-[[2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]propanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C85H121N23O26/c1-42(2)34-53(70(88)120)100-72(122)48(18-10-30-91-85(89)90)97-80(130)61-21-13-33-108(61)84(134)69(43(3)4)105-78(128)54(35-44-14-6-5-7-15-44)102-81(131)60-20-11-31-106(60)82(132)52(23-27-63(87)111)99-74(124)50(22-26-62(86)110)98-79(129)59-19-12-32-107(59)83(133)57(36-45-39-92-47-17-9-8-16-46(45)47)103-75(125)51(25-29-66(114)115)96-76(126)55(37-67(116)117)95-65(113)40-93-71(121)58(41-109)104-77(127)56(38-68(118)119)101-73(123)49-24-28-64(112)94-49/h5-9,14-17,39,42-43,48-61,69,92,109H,10-13,18-38,40-41H2,1-4H3,(H2,86,110)(H2,87,111)(H2,88,120)(H,93,121)(H,94,112)(H,95,113)(H,96,126)(H,97,130)(H,98,129)(H,99,124)(H,100,122)(H,101,123)(H,102,131)(H,103,125)(H,104,127)(H,105,128)(H,114,115)(H,116,117)(H,118,119)(H4,89,90,91)/t48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,69-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDWOSJDFVOFKIC-ICOVXKSRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C4CCCN4C(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C7CCC(=O)N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]7CCC(=O)N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C85H121N23O26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1881.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132293-87-9 | |

| Record name | Locustapyrokinin protein, Locusta migratoria | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132293879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.